
5-(4-chlorophenyl)sulfinyl-2-(dimethylamino)-6-methyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one is a synthetic organic compound known for its unique chemical structure and properties This compound features a pyrimidinone core substituted with a chlorophenylsulfinyl group, a dimethylamino group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors to form the pyrimidinone ring.
Introduction of the Chlorophenylsulfinyl Group: This is achieved through a sulfoxidation reaction where a chlorophenyl group is introduced and subsequently oxidized to form the sulfinyl group.
Methylation: The final step involves the methylation of the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced back to a sulfide.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating Receptors: Interacting with cellular receptors to modulate their activity.
Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-((4-Chlorophenyl)sulfonyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one: Similar structure but with a sulfone group instead of a sulfinyl group.
5-((4-Chlorophenyl)thio)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one: Similar structure but with a sulfide group instead of a sulfinyl group.
Uniqueness
5-((4-Chlorophenyl)sulfinyl)-2-(dimethylamino)-6-methylpyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
19807-96-6 |
|---|---|
Molekularformel |
C13H14ClN3O2S |
Molekulargewicht |
311.79 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)sulfinyl-2-(dimethylamino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14ClN3O2S/c1-8-11(12(18)16-13(15-8)17(2)3)20(19)10-6-4-9(14)5-7-10/h4-7H,1-3H3,(H,15,16,18) |
InChI-Schlüssel |
UXDAYXPLQJQQQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=N1)N(C)C)S(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


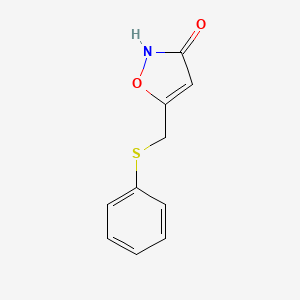
![2'-O-[4-(1H-Imidazol-1-yl)butyl]adenosine](/img/structure/B12913476.png)
![3-[(4-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12913477.png)
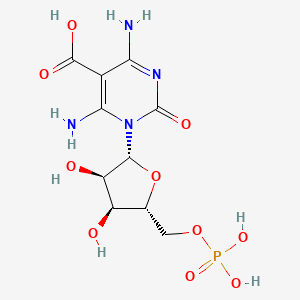
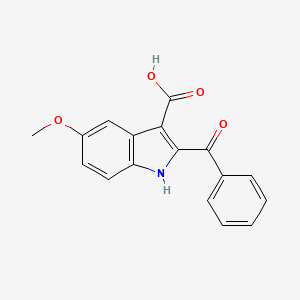
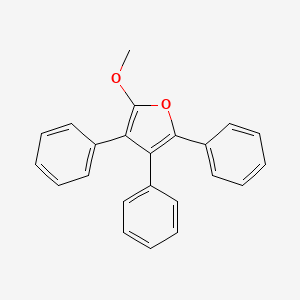
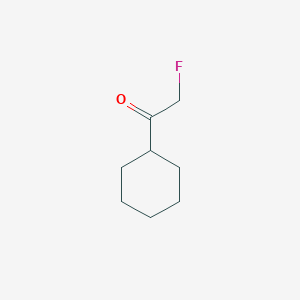
![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913495.png)
![2-Chloro-1-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12913500.png)
![2,7-Dichloro-n-methylimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12913506.png)
![N-Methyl-5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12913508.png)
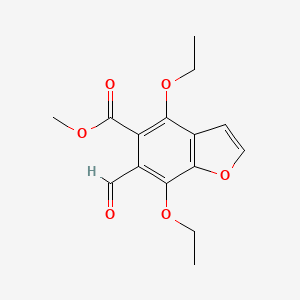
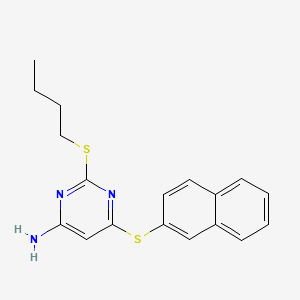
![ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B12913553.png)
